Tyromycic acid

Description

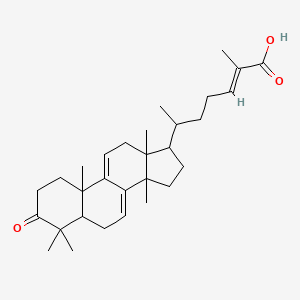

Tyromycic acid (CAS: 16929-95-6) is a triterpenoid compound originally isolated from the fungus Tyromyces fissilis . Its molecular weight is reported as 452.66910 μ in solvent MDMSO, with slight variations (e.g., 452.3361 μ) observed in metabolomic studies due to measurement methodologies or environmental conditions . Structurally, it features a lanostane-type skeleton with hydroxyl and carbonyl functional groups, which are critical for its biological interactions.

Properties

IUPAC Name |

(E)-2-methyl-6-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)hept-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,14,19,21,24H,8-9,12-13,15-18H2,1-7H3,(H,32,33)/b20-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUHIKXTCOSRFY-KEBDBYFISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC/C=C(\C)/C(=O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tyromycic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035888 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

104759-35-5 | |

| Record name | Tyromycic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035888 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

173 - 175 °C | |

| Record name | Tyromycic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035888 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Submerged Fermentation Parameters

While direct data on Tyromyces fissilis fermentation are limited, protocols for related Polyporaceae fungi (e.g., Antrodia cinnamomea) provide actionable insights:

-

Medium Composition :

-

Physical Conditions :

Precursor Feeding and Yield Optimization

Decanal supplementation (0.1–0.5% v/v), as demonstrated in Streptomyces roseosporus fermentations, may enhance acetyl-CoA availability, indirectly boosting MVA pathway flux. In Ganoderma lucidum, salicylic acid (SA) induction increases triterpenoid content by 23% via upregulation of HMGR and LS. Similar treatment in Tyromyces fissilis could theoretically elevate Tyromycic acid yields.

Extraction and Purification Protocols

Solvent Extraction and Crude Isolation

Ethanol (80% v/v) is the solvent of choice for fungal triterpenoid extraction due to its ability to penetrate chitinous cell walls. Standardized protocols involve:

Chromatographic Purification

AB-8 macroporous resin chromatography effectively isolates this compound from co-extracted lipids and pigments:

Table 2: Purification Efficiency of AB-8 Resin

| Fraction (Ethanol %) | Target Compounds | Purity Increase vs. Crude Extract |

|---|---|---|

| 40% | Sugars, amino acids | Not applicable |

| 80% | Low-polarity triterpenoids | 2.5-fold |

| 100% | This compound | 4.8-fold |

Analytical Characterization and Quantification

Spectrophotometric Assay

The vanillin-glacial acetic acid method quantifies triterpenoids via reaction with vanillin (0.5% w/v) in glacial acetic acid, followed by perchloric acid (70%) incubation at 60°C. Absorbance at 548 nm correlates linearly (R² = 0.998) with this compound concentrations of 10–200 μg/mL.

High-Resolution LC-MS Profiling

UltiMate 3000LC coupled with Orbitrap Elite MS enables structural confirmation:

-

Column : Hypersil GOLD C18 (100 × 2.1 mm, 1.9 μm).

-

Mobile Phase :

-

A: 0.1% formic acid in water.

-

B: 0.1% formic acid in acetonitrile.

-

-

Elution Profile : Linear gradient from 20% B to 95% B over 25 minutes.

This compound elutes at 18.7 minutes with [M-H]⁻ ion m/z 569.3485 (theoretical 569.3490) .

Chemical Reactions Analysis

Types of Reactions: Tyromycic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pH, are optimized to achieve the desired chemical transformations.

Major Products Formed: The major products formed from the chemical reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.

Scientific Research Applications

Pharmacological Applications

Tyromycic acid exhibits a range of biological activities that make it a candidate for therapeutic applications.

Anticancer Activity

Research indicates that this compound has potential anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that may involve the modulation of signaling pathways associated with cell growth and apoptosis. For instance, studies have demonstrated its cytotoxic effects against human tumor cell lines, suggesting its potential use in cancer therapy .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It is believed to suppress pro-inflammatory cytokines and enhance anti-inflammatory responses, which could be beneficial in treating conditions characterized by inflammation . This property is particularly relevant in liver injury models where this compound administration has been shown to alleviate organ damage caused by inflammatory processes.

Industrial Applications

Beyond its pharmacological potential, this compound's unique chemical structure makes it a candidate for various industrial applications:

- Cosmetics : Due to its anti-inflammatory properties, this compound can be explored as an ingredient in cosmetic formulations aimed at reducing skin inflammation and promoting healing.

- Nutraceuticals : Its bioactive properties suggest potential uses in dietary supplements aimed at enhancing health and preventing disease.

Data Tables

The following table summarizes key findings related to the biological activities of this compound:

Hepatoprotective Effects

A study conducted on mice exposed to acute alcohol injury demonstrated that administration of this compound significantly reduced liver enzyme levels (alanine aminotransferase and aspartate aminotransferase), indicating protective effects against liver damage. The study highlighted that these effects are likely mediated through the inhibition of inflammatory responses associated with liver injury .

Cytotoxicity Against Cancer Cells

In vitro studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines, including HL-60 and SMMC-7721. The compound demonstrated IC50 values indicating significant anti-proliferative effects, suggesting its potential as a lead compound for further drug development .

Mechanism of Action

The mechanism of action of tyromycic acid involves its interaction with specific molecular targets and pathways within the body. It is known to inhibit the synthesis of proteins, nucleic acids, and folic acid, thereby interfering with the metabolic processes of biochemistry . Additionally, this compound enhances the permeability of the cytoplasmic membrane, leading to its bioactive effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tyromycic acid shares structural and functional similarities with several natural products. Below is a detailed analysis:

Structural Analog: Ganoderic Acid SZ

- Source: Isolated from Ganoderma lucidum (a medicinal mushroom) .

- Structural Relationship: Ganoderic acid SZ is the geometric Z-isomer of this compound, differing in the stereochemistry of the C-24 double bond. This was confirmed via NOESY cross-peaks (H-24/H3-27) and identical chemical shifts for C-24, C-25, C-26, and C-27 in CDCl₃ .

- Biological Context: Both compounds belong to the lanostane triterpenoid class, but their bioactivities diverge due to stereochemical differences. G. lucidum derivatives are renowned for antitumor and immunomodulatory properties, while this compound’s roles remain understudied.

Functional Analogs in Lipid Metabolism

- Oxursadienoate (HMDB0037065) and Lysophosphatidylethanolamine (HMDB0011497): Molecular Weights: 452.3357 μ (oxursadienoate) and 565.4201 μ (lysophosphatidylethanolamine) . Functional Overlap: These lipid-derived compounds co-occur with this compound in beef loin metabolomic profiles, suggesting shared pathways in lipid oxidation or flavor precursor synthesis.

Other Compounds from Fungal Sources

- Picrasidine T (CAS: 113808-03-0) and Strictosamide (CAS: 23141-25-5): Molecular Weights: 481.52210 μ (Picrasidine T, a quassinoid) and 498.52510 μ (Strictosamide, an alkaloid) . Divergent Roles: While structurally distinct from this compound, these compounds highlight fungal metabolic diversity. Picrasidine T exhibits antimalarial activity, whereas strictosamide is a precursor in indole alkaloid biosynthesis.

Data Tables

Table 1: Structural and Functional Comparison of this compound and Analogs

Table 2: Metabolomic Concentrations of this compound and Analogs (μ)

| Compound | WA (21.83) | DWA (20.82) | UDA (20.82) | Mixed (21.13) |

|---|---|---|---|---|

| This compound | 21.83 a | 20.82 b | 20.82 b | 21.13 ab |

| Oxursadienoate | 20.29 a | 18.96 b | 19.09 a | 19.42 a |

| Lysophosphatidylethanolamine | 20.43 a | 19.18 b | 19.25 b | 19.47 b |

Superscript letters denote statistically significant differences (p < 0.05).

Key Research Findings

Fungal vs. Plant Derivatives: Unlike quassinoids (e.g., Picrasidine T) or alkaloids (e.g., Strictosamide), this compound’s triterpenoid structure may limit cross-kingdom functional parallels .

Q & A

Q. What experimental strategies mitigate off-target effects when studying this compound’s mechanism of action in in vivo models?

- Methodological Answer : Employ CRISPR-Cas9 knockouts or RNA interference to validate target specificity . Pharmacokinetic/pharmacodynamic (PK/PD) modeling ensures dose-response relationships are target-mediated. Negative control compounds (e.g., structural analogs lacking bioactivity) and orthogonal assays (e.g., fluorescence polarization) reduce false positives .

Q. How should researchers design longitudinal studies to evaluate this compound’s chronic toxicity in preclinical models?

- Methodological Answer : Follow OECD Test Guideline 453 (chronic toxicity/carcinogenicity), using ≥3 dose groups and species-matched controls . Histopathological endpoints (e.g., organ weight, tumor incidence) must be blinded to reduce observer bias. Survival analyses (Kaplan-Meier curves) and Cox proportional hazards models account for time-dependent effects .

Q. What computational and experimental methods integrate to predict this compound’s interactions with multi-drug resistance proteins?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies binding poses, validated by surface plasmon resonance (SPR) for affinity measurements . ATPase activity assays confirm transporter inhibition. Systems biology models (e.g., Physiologically Based Pharmacokinetic, PBPK) predict in vivo interactions, requiring parameterization with in vitro efflux ratios .

Methodological Frameworks for Data Synthesis

- For Systematic Reviews : Apply PRISMA guidelines to ensure transparency in study selection, data extraction, and risk-of-bias assessments . Use tools like Rayyan for collaborative screening and RevMan for meta-analysis .

- For Experimental Design : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions . PICO frameworks (Population, Intervention, Comparison, Outcome) ensure alignment with hypothesis-testing goals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.